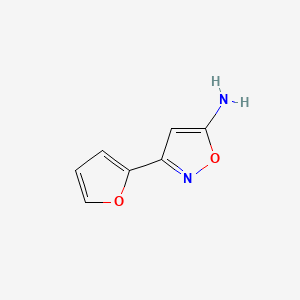

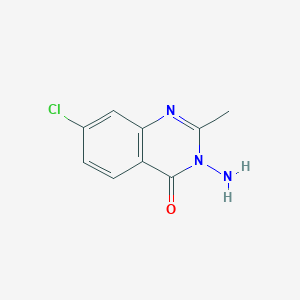

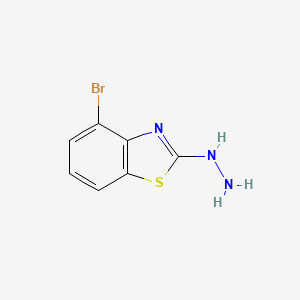

3-氨基-7-氯-2-甲基喹唑啉-4(3H)-酮

描述

Quinazolinone derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities. The compound 3-amino-7-chloro-2-methylquinazolin-4(3H)-one is a variant within this class that has been synthesized and studied for its potential applications in medicinal chemistry. The research on this compound and its derivatives has revealed promising antimicrobial, antitubercular, and antiallergic properties, making it a valuable target for further drug development .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors such as anthranilic acid. For instance, the synthesis of 3-amino-2-methylquinazolin-4(3H)-one involves the reaction of anthranilic acid with acetic anhydride, followed by the introduction of nitrogen from hydrazine . Other methods include the combinatorial synthesis approach, where 2-aminobenzohydrazides are reacted with aldehydes or ketones in the presence of iodine in ionic liquids to yield various quinazolinone derivatives . These methods highlight the versatility and adaptability of the synthetic routes to produce a range of quinazolinone compounds with different substituents.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied using techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. For example, the crystal structure of a novel quinazolinone derivative was analyzed, revealing interactions such as C-H⋯O and C-H⋯Cl, which contribute to the stability of the molecule . Similarly, the molecular structures of isomeric quinazolinones have been determined, showing a range of weak interactions that stabilize their crystal packing .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups makes them suitable for reactions such as alkylation and acylation, which can further modify their structure and enhance their biological activity . Additionally, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. Theoretical calculations have been used to predict thermodynamic properties and to understand the stability of these molecules . Furthermore, the formation of metal complexes with quinazolinone derivatives can alter their physical and chemical properties, as seen in the synthesis of metal complexes with 3-amino-2-methylquinazolin-4(3H)-one, which exhibited considerable antimicrobial activity .

科学研究应用

抗菌和抗结核活性

Panneerselvam 等人 (2016) 的一项研究合成了新型 3-(((取代苯基)氨基)甲基)-2-甲基喹唑啉-4(3H)-酮化合物,显示出有效的抗结核活性。这突出了其在开发新抗结核剂中的潜力 (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016)。

生物活性

Sahu 等人 (2008) 探索了 2-甲基-3-氨基喹唑啉-4(3H)-酮席夫碱的合成,揭示了它们的抗菌、镇痛、抗炎和驱虫活性。这项研究表明这些化合物具有广泛的生物活性 (Sahu, Azam, Banerjee, Acharrya, Behera, & Si, 2008)。

缓蚀

Jamil 等人 (2018) 和 Kadhim 等人 (2017) 研究了衍生自 3-氨基-2-甲基喹唑啉-4(3H)-酮的席夫碱作为缓蚀剂的效率。研究表明显着的缓蚀效率,证明了它们在工业应用中保护金属免受腐蚀的潜力 (Jamil, Al-Okbi, Al-Baghdadi, Al-amiery, Kadhim, Gaaz, Kadhum, & Mohamad, 2018); (Kadhim, Al-Okbi, Jamil, Qussay, Al-amiery, Gaaz, Kadhum, Mohamad, & Nassir, 2017)。

席夫碱衍生物的合成

Sayyed, Mokle, & Vibhute (2006) 详细介绍了一种从 3-氨基-2-甲基喹唑啉-4(3H)-酮合成席夫碱的方案,该席夫碱表现出潜在的生物活性。他们的方法提供了诸如无需催化剂和在温和条件下高产率等优势 (Sayyed, Mokle, & Vibhute, 2006)。

属性

IUPAC Name |

3-amino-7-chloro-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-5-12-8-4-6(10)2-3-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINCQOASZXXVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366611 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

CAS RN |

90537-62-5 | |

| Record name | 3-amino-7-chloro-2-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)